molecular formula C26H29NO5 B1684616 LW6 CAS No. 934593-90-5

LW6

Cat. No. B1684616
Key on ui cas rn: 934593-90-5
M. Wt: 435.5 g/mol
InChI Key: BJRPPNOJYFZSLY-UHFFFAOYSA-N
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Patent
US08940936B2

Procedure details

4-Adamantan-1-yl-phenoxy acetic acid (143.2 mg, 0.5 mmol) was dissolved in 5 ml of THF and oxalyl chloride (178.5 mg, 0.11 ml, 1.5 mmol), to which DMF was added. After reacting the mixture at room temperature for 1 hour, 3-amino-4-hydroxy-benzoic acid methyl ester (125.4 mg, 0.75 mmol) and pyridine (0.05 ml) were added thereto. The reaction mixture was reacted at room temperature. Upon completion of the reaction, the reaction mixture was extracted with ethylacetate and NaCl solution, thereafter the organic layer was dried over anhydrous MgSO4, and concentrated. The residue was purified by silicagel column chromatography (N-Hexane: EtOAc:MeOH=6:3:1) to give the target compound as a white solid (183.2 mg, yield: 84.1%).
Quantity
143.2 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125.4 mg
Type
reactant
Reaction Step Three
Quantity
0.05 mL
Type
solvent
Reaction Step Three
Yield
84.1%

Identifiers

REACTION_CXSMILES
[C:1]12([C:11]3[CH:21]=[CH:20][C:14]([O:15][CH2:16][C:17](O)=[O:18])=[CH:13][CH:12]=3)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.C(Cl)(=O)C(Cl)=O.CN(C=O)C.[CH3:33][O:34][C:35](=[O:44])[C:36]1[CH:41]=[CH:40][C:39]([OH:42])=[C:38]([NH2:43])[CH:37]=1>C1COCC1.N1C=CC=CC=1>[CH3:33][O:34][C:35](=[O:44])[C:36]1[CH:41]=[CH:40][C:39]([OH:42])=[C:38]([NH:43][C:17](=[O:18])[CH2:16][O:15][C:14]2[CH:13]=[CH:12][C:11]([C:1]34[CH2:10][CH:5]5[CH2:4][CH:3]([CH2:9][CH:7]([CH2:6]5)[CH2:8]3)[CH2:2]4)=[CH:21][CH:20]=2)[CH:37]=1

Inputs

Step One
Name
Quantity
143.2 mg
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCC(=O)O)C=C2
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
125.4 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)O)N)=O
Name
Quantity
0.05 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted at room temperature
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethylacetate and NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silicagel column chromatography (N-Hexane: EtOAc:MeOH=6:3:1)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)O)NC(COC1=CC=C(C=C1)C12CC3CC(CC(C1)C3)C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 183.2 mg
YIELD: PERCENTYIELD 84.1%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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